

Spectroscopic Profile of 2-Benzylpyrrolidine: A Technical Guide

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Compound of Interest

Compound Name: **2-Benzylpyrrolidine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-benzylpyrrolidine**. Due to the limited availability of publicly accessible, complete experimental spectra for this specific compound, this document compiles predicted data based on analogous structures and established spectroscopic principles. It also outlines general experimental protocols for acquiring such data. This guide is intended to assist researchers in the identification, characterization, and quality control of **2-benzylpyrrolidine**.

Molecular Structure and Properties

- Molecular Formula: C₁₁H₁₅N
- Molecular Weight: 161.24 g/mol
- Monoisotopic Mass: 161.120449483 Da[[1](#)]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **2-benzylpyrrolidine**. These values are predictive and should be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H-1' (NH)	1.5 - 2.5	br s	1H
H-2	3.1 - 3.3	m	1H
H-5	2.8 - 3.0	m	2H
Benzyl-CH ₂	2.6 - 2.8	m	2H
H-3, H-4	1.6 - 2.0	m	4H
Aromatic-H	7.1 - 7.4	m	5H

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Carbon Atom	Predicted Chemical Shift (ppm)
C-2	60 - 65
C-5	46 - 50
Benzyl-CH ₂	40 - 45
C-3	30 - 35
C-4	22 - 26
Aromatic-C (quaternary)	140 - 145
Aromatic-CH	125 - 130

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (amine)	3300 - 3500	Medium
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic)	2850 - 3000	Strong
C=C Stretch (aromatic)	1450 - 1600	Medium
N-H Bend (amine)	1590 - 1650	Medium
C-N Stretch (amine)	1000 - 1250	Medium

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Ion	Predicted m/z	Notes
[M] ⁺	161.12	Molecular Ion
[M+H] ⁺	162.13	Protonated Molecular Ion
Base Peak	91.05	Tropylium ion (C ₇ H ₇ ⁺) from benzylic cleavage

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **2-benzylpyrrolidine**. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

- Sample Preparation: A sample of 5-25 mg of **2-benzylpyrrolidine** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[2] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).[2]

- Instrumentation: A high-resolution NMR spectrometer with a field strength of 300 MHz or higher is recommended for optimal signal dispersion.[2]
- ^1H NMR Data Acquisition:
 - Pulse Sequence: A standard single-pulse experiment is typically employed.[3]
 - Spectral Width: Approximately -2 to 12 ppm.[4]
 - Number of Scans: 16 to 64 scans are generally sufficient for a concentrated sample.[4]
 - Relaxation Delay: A delay of 1-5 seconds between pulses is used to ensure full proton relaxation.[4]
- ^{13}C NMR Data Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.[4]
 - Spectral Width: A range of 0 to 200 ppm is typically sufficient.[4]
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.[3]

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **2-benzylpyrrolidine**, the Attenuated Total Reflectance (ATR) technique is ideal. A small drop of the neat liquid is placed directly onto the ATR crystal.[4] Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).[3]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.[4]
- Data Acquisition:
 - Spectral Range: Typically scanned from 4000 to 400 cm^{-1} .[4]

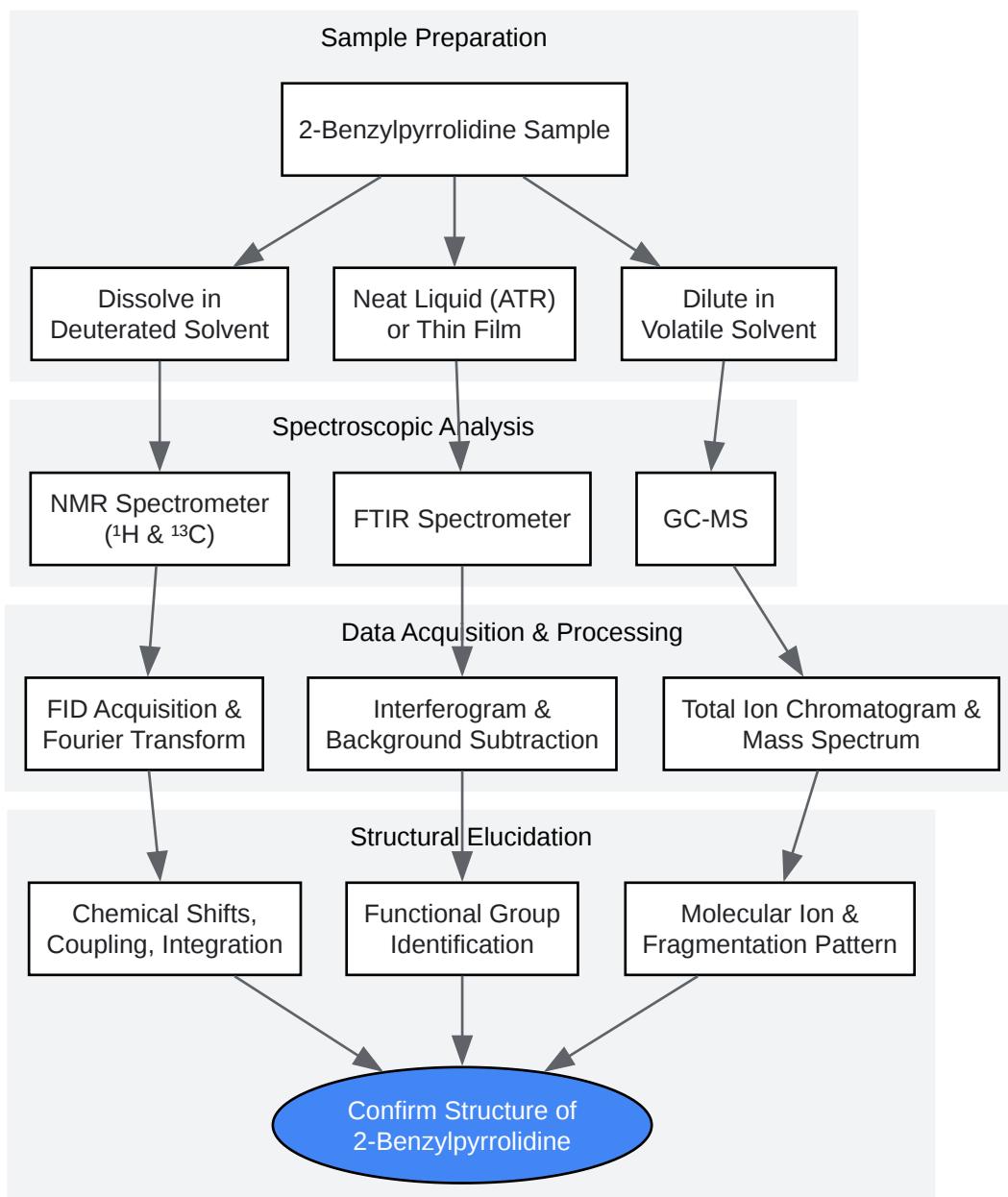
- Resolution: A resolution of 4 cm^{-1} is generally sufficient.[4]
- Data Collection: A background spectrum of the clean ATR crystal or empty salt plates is recorded and automatically subtracted from the sample spectrum.[3]

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and analysis of volatile compounds.[4] A dilute solution of **2-benzylpyrrolidine** in a volatile organic solvent like dichloromethane or methanol is prepared.[3]
- Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used to generate fragment ions and the molecular ion.[4]
- Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF), separates the ions based on their mass-to-charge ratio (m/z).[4]
- Data Acquisition: The instrument is set to scan a mass range appropriate for the molecular weight of the compound, for instance, m/z 40-300.[4]
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.[4]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2-benzylpyrrolidine**.



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A generalized workflow for the spectroscopic analysis of **2-Benzylpyrrolidine**.

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